3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine
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Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes pyrazole and pyridazine rings, which are known for their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to speed up reactions and the implementation of continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H-pyrazol-4-yl)pyridazine
- 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
What sets 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine apart from similar compounds is its unique combination of pyrazole and pyridazine rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H20N10 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-methyl-4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H20N10/c1-13-5-6-28(24-13)16-4-3-15(22-23-16)26-7-9-27(10-8-26)18-14-11-21-25(2)17(14)19-12-20-18/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
ADQNXMRJFDXBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C |
Origin of Product |
United States |
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